![molecular formula C12H12ClF3N4 B1401443 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 762240-94-8](/img/structure/B1401443.png)
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Vue d'ensemble
Description
“8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride” is a chemical compound that is white to light yellow crystalline powder . It is an intermediate for Sitagliptin, which is mainly used in the synthesis process of chemical medicine .
Synthesis Analysis
The synthesis of this compound involves several steps . First, ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine. The pH value is regulated to 6, and impurities are removed to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added under stirring. After heating, methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, the addition of chlorobenzene and trifluoroacetic anhydride, and the addition of palladium/carbon and an ethanol solution of the 4 .Applications De Recherche Scientifique
Anti-Cancer Studies
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride and its derivatives have been studied for their potential anti-cancer properties. Raveesha et al. (2020) reported the synthesis of various derivatives of this compound and tested their antiproliferative action against human colon cancer cell lines. One specific compound, RB7, showed remarkable anticancer activity on HT-29 cells by inducing cell death via the mitochondrial apoptotic pathway (Raveesha, Kumar, & Prasad, 2020).
Synthesis Techniques
A novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a] pyrazines, related to the compound of interest, has been described by Lee et al. (1989), emphasizing the simplicity and good yields of this method (Lee, Kim, Um, & Park, 1989).
Anticonvulsant Activity
Kelley et al. (1995) synthesized and tested several substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity. They found that some compounds exhibited potent activity against maximal electroshock-induced seizures in rats (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Antimicrobial Activity
Mannam et al. (2019) developed a synthetic procedure for urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. These compounds were tested for in vitro antimicrobial activity, showing potential against bacterial and fungal strains (Mannam, Devineni, Pavuluri, Chamarthi, & Kottapalli, 2019).
Synthesis of Polyfused Heterocyclic Systems
Allah (2002) conducted research on the synthesis of polyfused heterocyclic systems derived from 3-Phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine, which is structurally related to the compound of interest. This study focused on the synthesis and potential applications of these compounds (Allah, 2002).
Phosphodiesterase 2 (PDE2) Inhibitors
Rombouts et al. (2015) reported on pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective and brain-penetrant phosphodiesterase 2 (PDE2) inhibitors. These compounds hold potential for drug development with drug-like properties (Rombouts, Tresadern, Buijnsters, Langlois, Tovar, Steinbrecher, Vanhoof, Somers, Andrés, & Trabanco, 2015).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If skin irritation occurs, medical advice should be sought . In case of eye contact, it is advised to rinse cautiously with water for several minutes . If eye irritation persists, medical advice should be sought .
Mécanisme D'action
Target of Action
The primary targets of 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, preventing them from phosphorylating their substrates . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . By disrupting these pathways, the compound can inhibit the growth and survival of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Analyse Biochimique
Biochemical Properties
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit c-Met kinase, an enzyme involved in cellular signaling pathways related to cancer progression . The interaction between this compound and c-Met kinase is characterized by its high binding affinity, leading to the inhibition of kinase activity and subsequent downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits potent anti-tumor activity . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and altering cell signaling pathways. Additionally, it affects gene expression and cellular metabolism, leading to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cellular signaling pathways, leading to changes in gene expression and cellular behavior. The compound’s ability to inhibit enzyme activity and alter gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over time, indicating sustained activity and potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without notable toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways that contribute to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific compartments or organelles, thereby modulating its biochemical activity.
Propriétés
IUPAC Name |
8-phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4.ClH/c13-12(14,15)11-18-17-10-9(16-6-7-19(10)11)8-4-2-1-3-5-8;/h1-5,9,16H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFRGGYLDIROHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(N1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743640 | |
| Record name | 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762240-94-8 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-8-phenyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762240-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



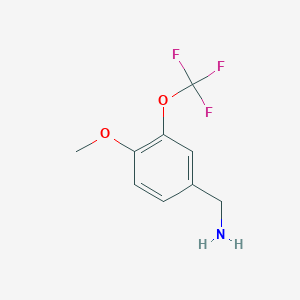
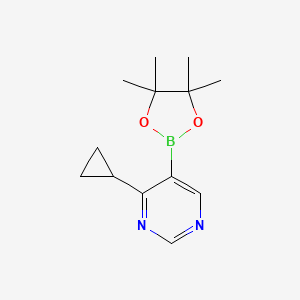
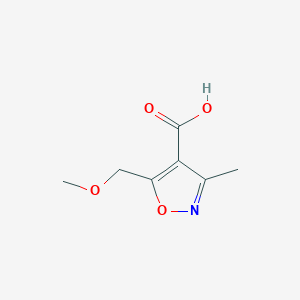
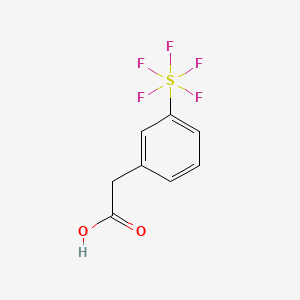

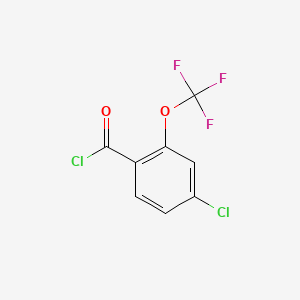


![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)


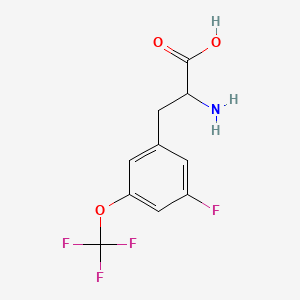
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
